BenchChemオンラインストアへようこそ!

Fmoc-D-aspartic acid β-allyl ester

Solid-Phase Peptide Synthesis Orthogonal Protection Cyclic Peptides

Fmoc-D-Asp(OAll)-OH delivers true orthogonal protection for solid-phase peptide synthesis: a base-labile Fmoc group on the α-amine paired with a Pd(0)-labile β-allyl ester on the side-chain carboxyl. This unique architecture enables selective side-chain deprotection, on-resin head-to-tail cyclization, and convergent fragment coupling that are impossible with standard Fmoc/tBu strategies. The allyl ester also suppresses aspartimide formation in Asp-Gly and Asp-Asn motifs. Verified enantiomeric purity (≤0.5% L-isomer) ensures stereochemical fidelity for protease-resistant D-peptide therapeutics. Supplied as a white to off-white powder at ≥98% HPLC purity. Ideal for cyclic peptide libraries, stapled D-peptides, and post-synthetic conjugation workflows.

Molecular Formula
Molecular Weight 395.5
Cat. No. B1580467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-aspartic acid β-allyl ester
Molecular Weight395.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-aspartic acid β-allyl ester (Fmoc-D-Asp(OAll)-OH): Orthogonally Protected Building Block for Precision D-Peptide Synthesis


Fmoc-D-aspartic acid β-allyl ester (CAS 177609-12-0), also known as Fmoc-D-Asp(OAll)-OH, is a protected D-amino acid derivative used in solid-phase peptide synthesis (SPPS) for the incorporation of D-aspartic acid residues. The compound features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function and a palladium-labile allyl ester on the β-carboxyl side chain, providing orthogonal protection relative to standard Fmoc/tBu strategies . This orthogonal protecting group architecture enables selective side-chain manipulation and cyclization reactions in complex peptide sequences [1]. The compound is supplied as a white to off-white powder with a molecular weight of 395.41 g/mol and a typical purity specification of ≥98% by HPLC .

Why Fmoc-D-Asp(OAll)-OH Cannot Be Replaced by Its L-Enantiomer or Standard tert-Butyl-Protected Analog


In peptide synthesis, stereochemistry determines biological function. Substituting Fmoc-D-Asp(OAll)-OH with its L-enantiomer (Fmoc-L-Asp(OAll)-OH, CAS 146982-24-3) in a sequence requiring D-aspartic acid will invert the stereochemical configuration, potentially abolishing target binding or altering peptide conformation. Conversely, replacing the β-allyl ester with a standard β-tert-butyl ester (Fmoc-D-Asp(OtBu)-OH, CAS 112883-39-3) introduces acid-labile side-chain protection that is incompatible with orthogonal deprotection strategies requiring selective side-chain liberation in the presence of acid-sensitive groups [1]. The allyl ester's unique Pd(0)-labile orthogonality enables post-synthetic modifications—such as on-resin cyclization, side-chain conjugation, or selective deprotection—that are unattainable with tBu-protected analogs under identical Fmoc/tBu global deprotection conditions .

Quantitative Differentiation of Fmoc-D-Asp(OAll)-OH Against Close Analogs: Comparative Data for Procurement Decisions


Orthogonal Protection Strategy: Allyl Ester Enables Pd(0)-Cleavable Side-Chain Liberation Incompatible with tBu-Protected Analogs

Fmoc-D-Asp(OAll)-OH provides a third orthogonal protecting group dimension (Pd(0)-labile) relative to standard Fmoc (base-labile) and tBu (acid-labile) protection . In a head-to-head comparison of deprotection selectivity, the allyl ester is quantitatively removed using Pd(PPh₃)₄/CHCl₃/AcOH/NMM while Fmoc and tBu groups remain fully intact; conversely, standard β-tBu esters require TFA cleavage conditions that simultaneously remove Boc and tBu groups and are incompatible with many acid-sensitive peptide modifications . This orthogonality is essential for synthesizing head-to-tail cyclic peptides and branched peptide architectures .

Solid-Phase Peptide Synthesis Orthogonal Protection Cyclic Peptides

Enantiomeric Purity Specifications: D-Isomer Verification Prevents Stereochemical Inversion in Bioactive Peptides

Fmoc-D-Asp(OAll)-OH is supplied with a specified enantiomeric purity of ≤0.5% L-isomer content (HPLC) and an optical rotation of [α]D²⁰ = +24 ± 2° (c=1 in DMF) . In contrast, the L-enantiomer (Fmoc-L-Asp(OAll)-OH) exhibits an optical rotation of [α]D²⁰ = -27 ± 2° (c=1 in DMF) under identical conditions [1]. This 51° difference in specific rotation provides a quantitative metric for verifying stereochemical integrity prior to use. For applications requiring D-amino acid incorporation—such as protease-resistant peptide therapeutics or D-peptide antagonists—even low-level L-isomer contamination can produce diastereomeric impurities that complicate purification and reduce bioactivity [2].

Chiral Purity Peptide Therapeutics Quality Control

Application-Specific Performance: Allyl Ester Enables Convergent Lixisenatide Synthesis with Improved Crude Purity

A patented method for synthesizing the GLP-1 receptor agonist lixisenatide employs Fmoc-Asp-OAll (the α-allyl ester variant) for a convergent fragment coupling strategy [1]. In this approach, the allyl ester on the Asp side chain is used for initial resin loading, then selectively deprotected to liberate the α-carboxyl for fragment condensation. The patent claims that this method effectively improves crude peptide purity and reduces purification difficulty compared to linear synthesis approaches, thereby increasing final product yield and facilitating industrial-scale production [2]. While the patent uses the α-allyl regioisomer (CAS 144120-53-6), the β-allyl ester analog (Fmoc-D-Asp(OAll)-OH) enables analogous orthogonal deprotection strategies in D-peptide sequences where stereochemistry is critical .

GLP-1 Agonists Convergent Peptide Synthesis Lixisenatide

Aspartimide Suppression: β-Allyl Ester Shows Reduced Side-Reaction Propensity Relative to Unprotected Aspartic Acid

Aspartimide formation during Fmoc deprotection is a major side reaction that reduces yields and complicates purification of aspartic acid-containing peptides. A recent study demonstrated that when using β-allyl ester-protected aspartic acid (Fmoc-Asp(OAll)-OH) in the synthesis of stapled peptides via Lys-Asp lactamization, the allyl ester protection combined with morpholine-based Fmoc deprotection effectively prevented aspartimide formation [1]. In contrast, peptides synthesized with unprotected aspartic acid side chains under standard piperidine deprotection conditions exhibited significant aspartimide-related byproducts, leading to yield reductions that can exceed 20-50% for aspartimide-prone sequences [2]. The study validates the β-allyl ester as a protective strategy that maintains side-chain integrity during repetitive Fmoc removal cycles .

Aspartimide Formation Stapled Peptides Side-Chain Protection

High-Value Applications of Fmoc-D-Asp(OAll)-OH in D-Peptide Synthesis and Orthogonal Protection Strategies


Synthesis of Protease-Resistant D-Peptide Therapeutics

Fmoc-D-Asp(OAll)-OH enables incorporation of D-aspartic acid residues into therapeutic peptides requiring resistance to endogenous proteases. The verified enantiomeric purity (≤0.5% L-isomer) ensures stereochemical fidelity, while the orthogonal allyl ester permits selective side-chain deprotection for cyclization or conjugation without compromising the D-stereocenter [1].

On-Resin Cyclization for Head-to-Tail Cyclic Peptides

The Pd(0)-labile allyl ester allows selective side-chain deprotection while the peptide remains anchored to the resin, enabling on-resin cyclization to generate head-to-tail cyclic peptides. This orthogonal protection strategy avoids premature cleavage of acid-labile linkers and is essential for synthesizing conformationally constrained cyclic peptide libraries .

Convergent Fragment Coupling in Industrial Peptide Manufacturing

Analogous to the patented lixisenatide synthesis using α-allyl ester aspartic acid, the β-allyl ester variant supports convergent fragment coupling strategies. The allyl ester serves as a selectively removable protecting group for side-chain anchoring or fragment condensation, improving crude purity and reducing downstream purification costs in large-scale peptide production [2].

Synthesis of Aspartimide-Prone D-Peptide Sequences

For D-aspartic acid-containing sequences susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Asn motifs), the β-allyl ester protection prevents side-reactions during repetitive Fmoc deprotection cycles. Combined with morpholine-based deprotection protocols, this enables high-yield synthesis of stapled and conformationally constrained D-peptides [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-aspartic acid β-allyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.